REACTION_CXSMILES
|
[N+]([CH2:4][CH:5](O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]CC)([O-])=O.[C:15]([O-:18])(=[O:17])[CH3:16].[Ca+2].[C:20]([O-:23])(=[O:22])[CH3:21]>C(O)(=O)C>[C:15]([O:18][CH:21]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:20]([OH:23])=[O:22])(=[O:17])[CH3:16] |f:1.2.3|
|
Name
|
1-nitro-2-decanol
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(CCCCCCCC)O
|
Name
|
calcium acetate
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
118 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting as in Example 1 above,
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |